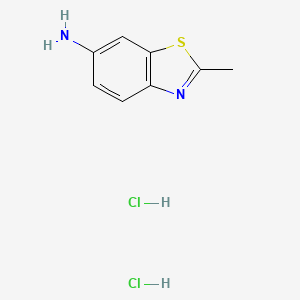

2-Methyl-benzothiazol-6-ylamine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-1,3-benzothiazol-6-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S.2ClH/c1-5-10-7-3-2-6(9)4-8(7)11-5;;/h2-4H,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFPZCQQMXYSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Diazotization of 4-Methyl-2-aminobenzothiazole

- Starting Material: 4-methyl-2-aminobenzothiazole

- Reagents: Sodium nitrite (NaNO2) and an acid reagent (hydrochloric acid, sulfuric acid, acetic acid, or preferably tetrafluoroboric acid)

- Conditions: Temperature controlled between 0-5 °C to avoid decomposition; reaction time 0.5–2 hours

- Outcome: Formation of 4-methylbenzothiazole diazonium salt (often as tetrafluoroborate salt for enhanced stability)

The diazotization step is crucial to form a stable diazonium intermediate that can be efficiently reduced in the next step. Using tetrafluoroboric acid as the acid reagent enhances diazonium salt stability, improving yield and purity in downstream steps.

Reduction of Diazonium Salt to 4-Methyl-2-hydrazinobenzothiazole

- Reducing Agents:

- Freshly prepared potassium sulfite or sodium sulfite (preferred for high purity and yield)

- Stannous chloride in hydrochloric acid (SnCl2-HCl), which provides acidic conditions compatible with the diazonium salt and prevents decomposition

- Conditions:

- Reaction temperature: 90-95 °C

- Reaction time: 1-3 hours

- Advantages:

- Sulfite reducing agents minimize byproduct formation (e.g., black tar) and improve yield

- Stannous chloride-hydrochloric acid forms complexes with tetrafluoroborate ions, enhancing reduction efficiency and product purity

Isolation and Conversion to Dihydrochloride Salt

- After reduction, the product 4-methyl-2-hydrazinobenzothiazole is isolated by cooling the reaction mixture to 0 °C to precipitate crystals.

- The solid is filtered, washed with water, and vacuum dried at 80 °C.

- The free base is then converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid under controlled conditions.

Overall Synthetic Route Summary

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Diazotization | 4-methyl-2-aminobenzothiazole + NaNO2 + HCl or HBF4 | 0-5 | 0.5–2 h | Prefer tetrafluoroboric acid for better stability |

| Reduction | Freshly prepared K2SO3/Na2SO3 or SnCl2-HCl | 90-95 | 1–3 h | SnCl2-HCl preferred with HBF4 diazonium salt |

| Crystallization and isolation | Cooling, filtration, washing | 0 | - | Vacuum drying at 80 °C |

| Salt formation | Treatment with concentrated HCl | Ambient | - | Produces dihydrochloride salt |

A patent disclosure (CN115197166A) provides detailed experimental data demonstrating the optimized conditions for the synthesis of 4-methyl-2-hydrazinobenzothiazole, a key intermediate closely related to 2-methyl-benzothiazol-6-ylamine dihydrochloride. Highlights include:

- Use of tetrafluoroboric acid in diazotization significantly improves diazonium salt stability.

- Stannous chloride-hydrochloric acid as a reducing agent yields high purity product with yields exceeding 90%.

- Freshly prepared sulfite solutions also provide good yields but with slightly lower purity due to side reactions.

- The final product purity can be stabilized above 99%, suitable for industrial scale-up.

Table 1: Example Yields and Purities from Patent CN115197166A

| Reducing Agent | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Freshly prepared potassium sulfite | ~85 | ~98 | Minimal byproduct formation |

| Stannous chloride-hydrochloric acid | >90 | >99 | Best yield and purity with HBF4 salt |

- Solvent Choice: Water is preferred as a solvent for environmental and cost reasons, simplifying post-reaction workup and reducing pollution.

- Temperature Control: Maintaining low temperature during diazotization avoids decomposition of diazonium salts.

- Reaction Monitoring: Reaction progress is typically monitored by TLC or HPLC to ensure complete conversion and minimize side products.

- Safety: Avoidance of hydrazine hydrate in the process reduces toxicity and handling hazards.

The preparation of this compound is effectively achieved via diazotization of 4-methyl-2-aminobenzothiazole followed by reduction of the diazonium intermediate using freshly prepared sulfite or stannous chloride-hydrochloric acid. The use of tetrafluoroboric acid as the acid reagent enhances diazonium salt stability and improves overall yield and purity. The process is scalable, environmentally friendly, and suitable for industrial application, producing high-purity dihydrochloride salt with yields typically above 85-90%.

This synthesis approach is supported by detailed patent literature and research findings, providing a reliable and authoritative method for the preparation of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-benzothiazol-6-ylamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the amine group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including 2-Methyl-benzothiazol-6-ylamine dihydrochloride, as effective antimicrobial agents. Research indicates that benzothiazole-based compounds exhibit significant inhibitory effects against various bacterial strains and fungi. For instance, derivatives have shown promising results against Mycobacterium tuberculosis, suggesting their potential as new anti-tubercular agents .

Therapeutic Applications

The compound has been investigated for its therapeutic efficacy in treating diseases associated with hyperproliferation and inflammation. It has been noted for its ability to inhibit specific protein kinases involved in cellular processes such as migration and invasion, which are critical in cancer progression . The synthesis of related compounds has also been linked to the development of drugs targeting renal diseases and tissue remodeling .

Synthesis and Structure-Activity Relationship (SAR)

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including diazo-coupling and microwave-assisted synthesis. These synthetic routes not only enhance yield but also allow for the exploration of structural modifications to optimize biological activity .

Structure-Activity Relationship

Research into the structure-activity relationship of benzothiazole derivatives has provided insights into how specific functional groups influence their biological activity. For example, the presence of aromatic and aliphatic carbon centers has been identified as essential for enhancing anti-tubercular activity .

Biochemical Research

Inhibition Studies

The compound is utilized in biochemical assays to study its inhibitory effects on various enzymes and pathways. For example, docking studies have indicated that certain derivatives bind effectively to target proteins involved in disease processes, providing a basis for further drug development .

Pharmacokinetics and Bioavailability

Studies have also focused on the pharmacokinetics of benzothiazole derivatives, assessing their absorption, distribution, metabolism, and excretion (ADME) properties. Compounds like this compound have shown favorable bioavailability profiles, making them suitable candidates for further development in therapeutic applications .

Wirkmechanismus

The mechanism of action of 2-Methyl-benzothiazol-6-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound is compared below with other dihydrochloride salts sharing structural motifs or functional groups:

Key Observations :

- Benzothiazole vs. Phenyl-Imidazole : The target compound’s benzothiazole core contrasts with the phenyl-imidazole structure in [2-chloro-6-(1H-imidazol-1-yl)phenyl]methanamine dihydrochloride. The latter’s imidazole group may confer metal-binding properties, while the benzothiazole’s sulfur atom could enhance aromatic stability .

- Aliphatic vs. Aromatic Amines : Unlike putrescine dihydrochloride (an aliphatic diamine), the target compound’s aromatic amine group may influence bioavailability and receptor targeting in drug design .

- Pharmaceutical Relevance : Levocetirizine dihydrochloride’s piperazine-chlorophenyl structure is optimized for H1 receptor antagonism, whereas the target’s benzothiazole-amine system might target kinase or microbial pathways .

Physicochemical Properties

- Solubility : Dihydrochloride salts generally exhibit high water solubility due to ionic character. For example, putrescine dihydrochloride is readily soluble in aqueous systems for food analysis . The target compound’s solubility is likely comparable but modulated by its aromatic benzothiazole core.

- Thermal Stability : A structurally unrelated benzodithiazine derivative () decomposes at 314–315°C, suggesting that sulfur-containing heterocycles like benzothiazoles may exhibit high thermal stability .

Biologische Aktivität

Overview

2-Methyl-benzothiazol-6-ylamine dihydrochloride (CAS Number: 1217094-13-7) is a chemical compound derived from benzothiazole, featuring a heterocyclic structure that includes both sulfur and nitrogen. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C8H10Cl2N2S

- Molecular Weight : 221.15 g/mol

- Physical State : Typically appears as a white crystalline solid.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can undergo several chemical reactions that influence its biological effects:

- Nucleophilic Substitution : The amine group can participate in nucleophilic substitution reactions, allowing the compound to form derivatives with different functional groups.

- Oxidation : This compound can be oxidized to form sulfoxides or sulfones, which may exhibit distinct biological activities.

- Reduction : Reduction reactions can yield various amine derivatives that may possess unique pharmacological properties.

Biological Activities

Research indicates that this compound exhibits significant biological activities across several domains:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly in inhibiting tumor growth in vitro and in vivo. It has shown effectiveness against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory activity by modulating inflammatory pathways, although more research is needed to fully elucidate these mechanisms.

Case Studies and Experimental Data

-

Antimicrobial Efficacy

- A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Candida albicans at varying concentrations. The minimum inhibitory concentration (MIC) was determined to be as low as 32 µg/mL for certain strains.

- Anticancer Activity

- Mechanistic Insights

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methyl-benzothiazol-6-ylamine dihydrochloride?

- Methodological Answer : The compound is typically synthesized via a two-step procedure involving condensation and subsequent dihydrochloride salt formation. For example, analogous methods involve reacting a benzothiazole precursor (e.g., 5-chloro-2-methyl-aminobenzophenone) with a carboxylic acid derivative, followed by acid treatment to form the dihydrochloride salt . Key steps include:

Precursor Activation : Use anhydrous conditions and catalysts like HATU or DCC for amide bond formation.

Salt Formation : Treat the free base with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) under controlled pH.

- Critical Parameters : Monitor reaction temperature (e.g., 0–5°C during acid addition) to avoid decomposition.

Q. How is this compound characterized for purity and structural integrity?

- Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Verify aromatic proton environments and methyl group integration.

- HPLC-MS : Confirm molecular weight and purity (>95% by area under the curve).

- Elemental Analysis : Match calculated vs. observed C, H, N, S, and Cl percentages.

- Melting Point : Compare observed mp (e.g., 260–276°C dec.) with literature values to assess crystallinity .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Dihydrochloride salts generally exhibit superior stability compared to hydrochloride forms. Store in airtight, light-resistant containers at –20°C under inert gas (N2/Ar). Conduct accelerated stability studies:

- Conditions : 40°C/75% relative humidity for 6 months.

- Analysis : Monitor degradation via HPLC and colorimetric Cl– assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

- Methodological Answer : Use design-of-experiments (DoE) to evaluate factors like solvent polarity, stoichiometry, and temperature. For example:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Solvent | EtOH, DMF, THF | EtOH |

| HCl Equiv. | 2.0–3.5 | 3.0 |

| Temp. | 0–25°C | 5°C |

- Validation : Replicate runs under optimal conditions to confirm yield reproducibility (±5% error) .

Q. How do solubility properties of the dihydrochloride salt impact its application in organic reactions?

- Methodological Answer : The dihydrochloride form enhances aqueous solubility (e.g., >50 mg/mL in H2O), facilitating reactions in polar media. For non-aqueous systems:

Counterion Exchange : Convert to a less polar salt (e.g., trifluoroacetate) using ion-exchange resins.

Co-Solvents : Use DMSO:water (4:1) to maintain solubility while enabling reactivity with hydrophobic substrates .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

- Methodological Answer : Discrepancies often arise from tautomerism or residual solvents. Strategies include:

Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers).

DEPT-135/HSQC : Assign ambiguous carbon environments.

Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction .

Q. What catalytic systems are suitable for benzothiazole functionalization in dihydrochloride derivatives?

- Methodological Answer : Brønsted acidic ionic liquids (e.g., [HMIm]BF4) promote regioselective electrophilic substitution at the 6-position. Example protocol:

Catalyst Loading : 10 mol% [HMIm]BF4 in acetonitrile.

Reaction Monitoring : Track progress via TLC (Rf shift from 0.3 to 0.6 in EtOAc/hexane).

- Yield Improvement : Achieve >80% selectivity for 6-substituted products .

Q. How does the dihydrochloride form influence bioavailability in pharmacological studies?

- Methodological Answer : The salt form enhances dissolution rates, improving intestinal absorption. Conduct:

In Vitro Permeability : Use Caco-2 cell monolayers to simulate intestinal transport.

Pharmacokinetics : Compare AUC and Cmax of dihydrochloride vs. free base in rodent models .

Q. What strategies address contradictory biological activity data across studies?

- Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles. Mitigate by:

Strict QC : Enforce ≥98% purity (HPLC) and batch-to-batch consistency.

Dose-Response Curves : Test across a 4-log concentration range to identify non-linear effects.

Orthogonal Assays : Validate results using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., apoptosis) readouts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.